rac-threo-Dihydro Bupropion-d9 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

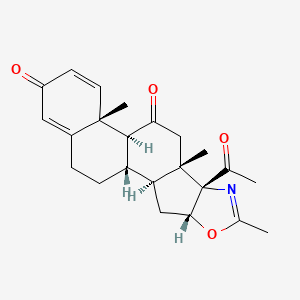

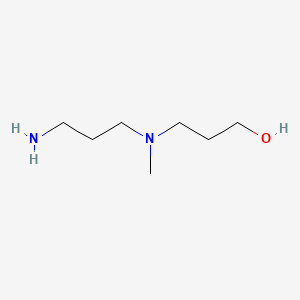

“rac-threo-Dihydro Bupropion-d9 Hydrochloride” is a stable isotope labelled metabolite of Bupropion Hydrochloride . It belongs to the class of antidepressants and is used in neurology research . It is also associated with dopamine receptors, neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, addiction, and pain and inflammation .

Molecular Structure Analysis

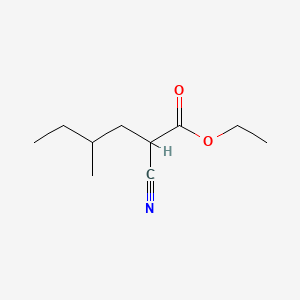

The molecular formula of “this compound” is C13H11D9ClNO • HCl . Its molecular weight is 250.813646 . The structure includes a chlorine atom and a hydrochloride group .Physical And Chemical Properties Analysis

“this compound” is a white solid with a melting point of 52-53℃ . Its molecular weight is 250.813646 .Scientific Research Applications

Chiral Separation and Analytical Profiling

A study by Bhatt et al. (2017) developed a high-performance thin-layer chromatographic method for the chiral separation of rac-bupropion and its active metabolite, rac-hydroxybupropion, using a design of experiment (DoE)-based optimization. This method involves impregnation of L(+)-tartaric acid in the stationary phase, showing significant resolution between the enantiomers of Bupropion and Hydroxybupropion, validating the method's efficiency for resolving and quantifying enantiomeric content from marketed tablets and spiked plasma samples (Bhatt, Chavada, Sanyal, & Shrivastav, 2017).

Quantitative Analysis in Human Plasma

Jain et al. (2012) established a rapid and robust assay for the quantitative analysis of Bupropion in human plasma using Bupropion D9 as an internal standard (ISTD). The method employs solid-phase extraction and liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI MS-MS), proving to be suitable for bioequivalence studies with a large sample size of enrolled volunteers (Jain, Paliwal, Dubey, Sharma, & Singh, 2012).

Pharmacokinetics and Drug Metabolism

Khan et al. (2016) provided a comprehensive profile on Bupropion hydrochloride, covering chemical, physical, and spectroscopic data, including mass spectrometry and NMR, alongside HPLC and UPLC methodologies for Bupropion and its related impurities or major metabolites. This profile also touches on biological properties like toxicity, drug metabolism, and pharmacokinetics, offering a holistic understanding of Bupropion's scientific applications (Khan, Berendt, Ellison, Ciavarella, Asafu-Adjaye, Khan, & Faustino, 2016).

Mechanism of Action

Target of Action

The primary target of rac-threo-Dihydro Bupropion-d9 Hydrochloride is the dopamine transporter . This compound acts as a selective inhibitor of dopamine uptake , which plays a crucial role in regulating the concentration of dopamine in the synaptic cleft and thus modulating dopaminergic neurotransmission .

Mode of Action

This compound interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission .

Biochemical Pathways

The enhanced dopaminergic neurotransmission affects various biochemical pathways. Primarily, it influences the reward system in the brain, which is associated with feelings of pleasure and motivation . Additionally, it may impact other pathways related to mood regulation, cognition, and motor control .

Pharmacokinetics

Therefore, it is likely that its pharmacokinetic properties are similar to those of Bupropion, which is well-absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced dopaminergic neurotransmission . This can lead to improved mood and decreased symptoms in conditions such as depression . It can also aid in smoking cessation by reducing cravings and withdrawal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, individual factors, including a person’s age, health status, and genetic makeup, can influence how the compound is metabolized and its overall efficacy .

Biochemical Analysis

Biochemical Properties

Rac-threo-Dihydro Bupropion-d9 Hydrochloride is known to interact with dopamine receptors, playing a role in neurotransmission . It is also involved in nociception, the sensory nervous system’s response to harmful stimuli .

Cellular Effects

This compound has been associated with various cellular processes. It is known to interact with dopamine receptors, which are crucial in the regulation of mood and reward-driven behavior . The compound’s influence on these receptors can impact cell signaling pathways, gene expression, and cellular metabolism .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of rac-threo-Dihydro Bupropion-d9 Hydrochloride involves the reduction of the carbonyl group of the corresponding ketone intermediate to form the desired compound.", "Starting Materials": [ "Bupropion-d9 Hydrochloride", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "To a solution of Bupropion-d9 Hydrochloride (1 g, 3.5 mmol) in methanol (20 mL) and water (10 mL), sodium borohydride (0.28 g, 7.5 mmol) was added slowly with stirring at room temperature.", "The reaction mixture was stirred for 2 hours at room temperature and then quenched with water (10 mL).", "The mixture was extracted with ethyl acetate (3 x 20 mL), and the combined organic layers were dried over anhydrous sodium sulfate.", "The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to afford rac-threo-Dihydro Bupropion-d9 Hydrochloride as a white solid (0.6 g, 60% yield)." ] } | |

CAS RN |

1392209-60-7 |

Molecular Formula |

C13H21Cl2NO |

Molecular Weight |

287.272 |

IUPAC Name |

(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |

InChI |

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |

InChI Key |

YZHVQDVGTAELNB-SKNDMWRXSA-N |

SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

synonyms |

3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)

![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)